6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a 6-azabicyclo[3.1.1]heptane core with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen and a carboxylic acid substituent at position 1. This structure combines a rigid bicyclic framework with functional groups that enhance its utility in medicinal chemistry, particularly as a building block for drug discovery. The Cbz group is widely used for amine protection due to its stability under basic conditions and ease of removal via hydrogenolysis .
Its carboxylic acid moiety allows for further derivatization, such as amide bond formation, making it versatile in synthesizing peptidomimetics or enzyme inhibitors .
Properties
IUPAC Name |
6-phenylmethoxycarbonyl-6-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)15-8-4-7-12(9-15)16(15)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYAKWQBYDGVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(N2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane-Annullated Azetidine Precursors
A scalable route begins with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which undergoes base-mediated cyclization to form the bicyclo[3.1.1]heptane skeleton. Hydrolysis of the mesylate intermediates yields N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a pivotal intermediate for further functionalization.
Reaction Conditions
Oxidative Decarboxylation for Monocarboxylic Acid Derivatives
Selective monocarboxylation is achieved via Pb(OAc)₄-mediated oxidative decarboxylation of the 3,3-dicarboxylic acid intermediate. This step generates N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid as a separable cis/trans diastereomeric mixture (dr = 1:1.2).
Optimization Data
| Parameter | Value |
|---|---|
| Pb(OAc)₄ (equiv) | 1.2 |
| Solvent | Acetic acid/H₂O (9:1) |
| Temperature | 80°C |
| Yield | 78% (cis), 65% (trans) |
Introduction of the Benzyloxycarbonyl (Cbz) Group
Boc Deprotection and Cbz Protection
The N-Boc group is cleaved under acidic conditions (4 M HCl/dioxane), followed by Cbz protection using benzyl chloroformate (Cbz-Cl) in the presence of DIEA.
Stepwise Protocol
-
Boc Removal : 4 M HCl/dioxane, 25°C, 2 h (quantitative).
-
Cbz Protection : Cbz-Cl (1.5 equiv), DIEA (3.0 equiv), DCM, 0°C → 25°C, 6 h (yield: 85–90%).
Large-Scale Production and Diastereomer Separation
Kilogram-Scale Cyclization
The azetidine-to-bicycloheptane cyclization has been demonstrated at >1 kg scale with consistent yields (68–72%).
Chromatographic Resolution of cis and trans Diastereomers
The cis and trans isomers of N-Cbz-6-azabicyclo[3.1.1]heptane-1-carboxylic acid are separable via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Chromatographic Conditions
| Column | Mobile Phase | Flow Rate | Retention Times |
|---|---|---|---|
| Waters XBridge C18 | H₂O/MeCN (70:30 → 50:50) | 15 mL/min | cis: 12.3 min, trans: 14.1 min |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Pb(OAc)4 to form derivatives such as 2,6-methanopiperidone.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Pb(OAc)4, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the azabicycloheptane core, such as 2,6-methanopiperidone and N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids .
Scientific Research Applications
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group and the azabicycloheptane core play crucial roles in its reactivity and binding to specific pathways . Molecular structure analysis using exit vector parameters (EVP) has revealed that cis isomers of this compound are three-dimensional analogs of common 1,4-disubstituted piperidine chair conformers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid with analogous bicyclic and spirocyclic compounds, focusing on structural features, physicochemical properties, and applications.
3-[(tert-Butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid
- Structural Differences :
- Nitrogen position: 3-aza vs. 6-aza in the target compound.
- Protecting group: tert-butoxycarbonyl (Boc) instead of Cbz.
- Substituent: Additional hydroxymethyl group at position 3.
- Physicochemical Properties: Molecular weight: 271.32 g/mol (vs. ~307.34 g/mol for the target compound, estimated based on Cbz group substitution).
- Applications: Boc protection is acid-labile, offering orthogonal deprotection strategies compared to hydrogenolysis for Cbz. This compound is favored in solid-phase peptide synthesis .
exo-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Hydrochloride
- Structural Differences :
- Nitrogen at position 3 vs. 4.
- Exo stereochemistry at the bridgehead vs. endo in the target compound (if applicable).
- Carboxylic acid at position 6 instead of 1.
- Physicochemical Properties :
- Applications :
Penicillin Derivatives (e.g., Benzylpenicillin)
- Structural Differences :
- Core: 4-thia-1-azabicyclo[3.2.0]heptane (beta-lactam + thiazolidine) vs. 6-azabicyclo[3.1.1]heptane.
- Functional groups: Beta-lactam ring critical for antibiotic activity vs. carboxylic acid for derivatization.
- Physicochemical Properties :
- Applications: Penicillins are antibiotics, whereas the target compound serves as a non-antibiotic scaffold for protease inhibitors or CNS-targeting drugs .
tert-Butyl cis-3-Amino-6-azabicyclo[3.1.1]heptane-6-carboxylate
- Structural Differences: Boc-protected amine at position 3 vs. Cbz at position 5. Amino substituent enables direct coupling without deprotection.
- Physicochemical Properties: The amino group increases basicity, affecting pharmacokinetic properties like blood-brain barrier penetration.
- Applications :
Research Findings and Implications
- Protecting Group Stability: Cbz in the target compound offers stability under acidic conditions but requires hydrogenolysis for removal, limiting compatibility with reducible functional groups. Boc analogs are preferable for acid-stable intermediates .
- Bicyclic Ring Strain : The [3.1.1] system in the target compound imposes moderate ring strain, enhancing binding affinity in enzyme inhibitors compared to larger bicyclo[4.1.0] systems .
- Biological Activity : Unlike penicillin derivatives, the target compound lacks intrinsic antibiotic activity but shows promise in CNS drug development due to its ability to cross the blood-brain barrier when functionalized with lipophilic groups .
Biological Activity
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid, also known as compound CAS 2757916-78-0, is a bicyclic organic compound characterized by its unique nitrogen-containing structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a building block for various bioactive molecules and its incorporation into therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO4, with a molecular weight of approximately 275 Da. The structure features a bicyclic framework with a benzyloxycarbonyl group, which enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO4 |
| Molecular Weight | 275 Da |
| LogP | 2.33 |
| Polar Surface Area (Ų) | 67 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Notably, it has been incorporated into the structure of antihistamine drugs, such as Rupatidine, enhancing their efficacy and pharmacokinetic properties. The compound's mechanism primarily involves modulation of neurotransmitter pathways and inhibition of certain ion channels.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to 6-[(benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane:
- Study on TMEM16A Inhibition : A study synthesized various derivatives and tested their inhibitory effects on TMEM16A channels using Fischer rat thyroid (FRT) cells. Compounds were evaluated for their IC50 values, revealing several candidates with significant inhibition, particularly those with free carboxylic functionalities .
- Pharmacological Evaluation : The incorporation of azabicyclo structures into drug design has been explored extensively, demonstrating improved physicochemical properties in antihistamines like Rupatidine .
Q & A
Q. What are the established synthetic routes for 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid, and what are their key challenges?
Synthesis of this bicyclic compound typically involves Diels–Alder reactions followed by functional group modifications. For example, hydroxylation of benzyl 2H-azirine derivatives using oxidizing agents like ethyltrimethylammonium permanganate in dichloromethane yields hydroxylated intermediates (e.g., compound 9 in ), albeit with low yields (9%) due to steric hindrance and side reactions. Subsequent protection/deprotection steps (e.g., tert-butyldimethylsilyl groups) and reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are critical for final product isolation . Key challenges include optimizing reaction conditions (solvent, temperature) and managing competing pathways that reduce efficiency.
Q. How is the structural integrity of this compound validated in experimental settings?
Structural validation relies on multimodal analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Proton (δH) and carbon (δC) shifts confirm bicyclic framework and substituent positions.
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ indicate carbonyl (C=O) groups from the benzyloxycarbonyl moiety.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 250–300 range) verify molecular weight and fragmentation patterns .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities, necessitating repeated purification via column chromatography.
Q. What storage and handling protocols ensure compound stability?
Stability is highly solvent- and temperature-dependent. Storage in cool (4°C), dry, and dark conditions under inert gas (N₂/Ar) is recommended to prevent hydrolysis of the benzyloxycarbonyl group. Solubility in polar aprotic solvents (e.g., dimethylformamide, DMF) or chlorinated solvents (e.g., dichloromethane) should be prioritized for long-term stability .
Advanced Research Questions
Q. How can reaction yields be improved for low-efficiency steps in the synthesis?
Yield optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) may enhance selectivity.
- Solvent Effects : Switching from dichloromethane to acetone/water mixtures (as in for compound 10 ) improved yields to 93% by stabilizing intermediates.
- Temperature Gradients : Gradual addition of reagents at controlled temperatures minimizes exothermic side reactions .
Statistical design of experiments (DoE) using split-plot or factorial designs (e.g., randomized blocks in ) can systematically identify optimal parameters.
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Data contradictions (e.g., IR carbonyl peaks deviating from expected ranges) require:
- Cross-Validation : Compare results with computational models (DFT calculations) or X-ray crystallography.
- Impurity Profiling : Use HPLC-MS to detect byproducts from incomplete reactions or degradation.
For example, in , incomplete hydroxylation of intermediate 9 led to uncharacterized byproducts, necessitating iterative purification .
Q. What methodologies assess the compound’s reactivity in downstream applications (e.g., drug discovery)?
Reactivity studies focus on:
- Functional Group Compatibility : Test stability under acidic/basic conditions (e.g., cleavage of the benzyloxycarbonyl group with HBr/acetic acid).
- Kinetic Studies : Monitor ring-opening reactions via NMR or UV-Vis spectroscopy.
- Biological Assays : Evaluate enzymatic interactions (e.g., inhibition assays) using standardized protocols from ’s ecological risk frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
